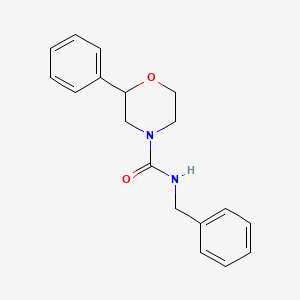
3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has an aminoethyl group (-NH2) and two methoxy groups (-OCH3) attached to the quinoline structure. The presence of these functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the quinoline ring, which is aromatic and therefore contributes to the compound’s stability. The aminoethyl and methoxy groups could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminoethyl and methoxy groups. The amino group (-NH2) is a common functional group in organic chemistry and is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline ring could contribute to its aromaticity and stability, while the aminoethyl and methoxy groups could influence its polarity, solubility, and reactivity .Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one is the Serotonin Receptor (SR) . The Serotonin Receptor plays a crucial role in transmitting signals in the brain and contributes to various biological and neurological processes such as mood, anxiety, sleep, and appetite .
Mode of Action
This compound acts as a modulator at the Serotonin Receptor . It has been suggested that it possesses selective receptor pharmacology for the 5-HT2A over 5-HT2B agonist activity . This selectivity could potentially minimize undesirable side effects such as cardiac valvulopathy .
Biochemical Pathways
The compound’s action primarily affects the serotonin pathway . By modulating the activity of the serotonin receptor, it can influence the downstream effects of this pathway, which include mood regulation, sleep patterns, and other cognitive functions .
Result of Action
The modulation of the serotonin receptor by this compound can lead to a variety of effects at the molecular and cellular level. These effects may include changes in perception, euphoria, visual and mental hallucinations, a distorted sense of time, and spiritual experiences . .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5,8-dimethoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-17-10-3-4-11(18-2)12-9(10)7-8(5-6-14)13(16)15-12/h3-4,7H,5-6,14H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWOTBZYQNGVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B6524560.png)
![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)

![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524663.png)